1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a urea backbone with a 4-chlorophenyl group and a 3-methyl-1,2-oxazol-5-yl group attached to it. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzylamine with isocyanate derivatives to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the 4-chlorophenyl and 3-methyl-1,2-oxazol-5-yl groups allows it to bind to specific active sites on target proteins, leading to the inhibition of their activity.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can be compared with other similar compounds, such as:
1-[(4-bromophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea: This compound has a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
1-[(4-chlorophenyl)methyl]-3-[3-(3-ethyl-1,2-oxazol-5-yl)propyl]urea: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and interactions with molecular targets.
1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-thiazol-5-yl)propyl]urea: The substitution of the oxazole ring with a thiazole ring can lead to variations in the compound’s chemical and biological behavior.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-11-9-14(21-19-11)3-2-8-17-15(20)18-10-12-4-6-13(16)7-5-12/h4-7,9H,2-3,8,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMBYOCVHJDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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